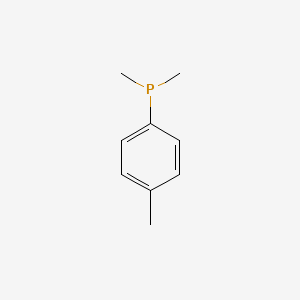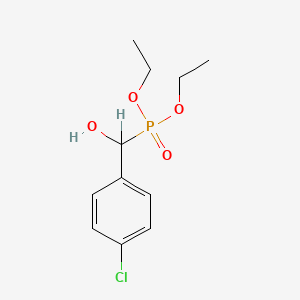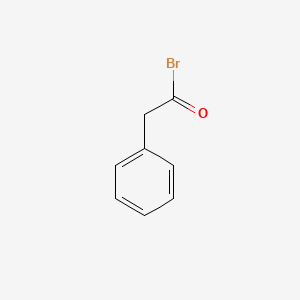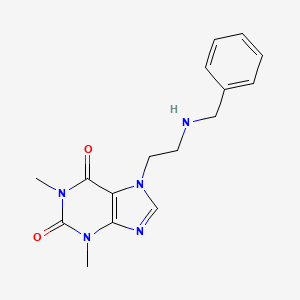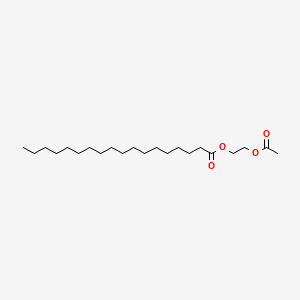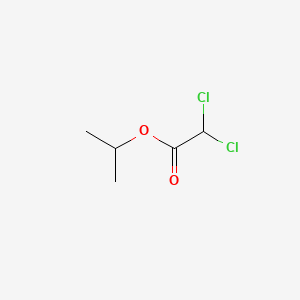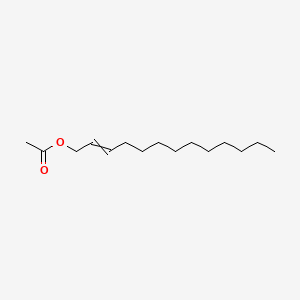
2-Tridecen-1-ol, 1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tridecen-1-ol, 1-acetate is an organic compound with the molecular formula C15H28O2This compound is characterized by its long carbon chain and acetate functional group, making it a valuable substance in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tridecen-1-ol, 1-acetate typically involves the esterification of 2-Tridecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tridecen-1-ol, 1-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
2-Tridecen-1-ol, 1-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research has explored its use in drug development due to its bioactive properties.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Tridecen-1-ol, 1-acetate involves its interaction with specific molecular targets. For instance, it has been shown to bind to M-phase inducer phosphases 1 and 2 (CDC 25A and B), which are involved in cell cycle regulation. This binding can inhibit the activity of these enzymes, leading to cell cycle arrest and potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Tridecen-1-ol: The parent alcohol of 2-Tridecen-1-ol, 1-acetate.
1-Decanol: Another long-chain alcohol with similar properties but different applications.
2-Decen-1-ol: A shorter chain analog with similar chemical behavior.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a long carbon chain and an acetate group. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications .
Properties
CAS No. |
68480-26-2 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
[(E)-tridec-2-enyl] acetate |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h12-13H,3-11,14H2,1-2H3/b13-12+ |
InChI Key |
UEGGJCHDRZTQMF-OUKQBFOZSA-N |
SMILES |
CCCCCCCCCCC=CCOC(=O)C |
Isomeric SMILES |
CCCCCCCCCC/C=C/COC(=O)C |
Canonical SMILES |
CCCCCCCCCCC=CCOC(=O)C |
Key on ui other cas no. |
68480-26-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



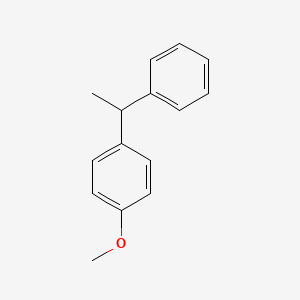

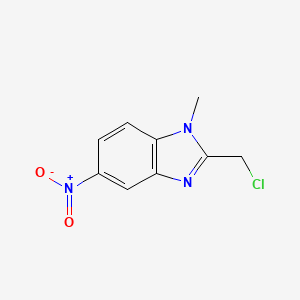
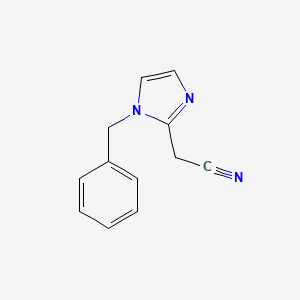
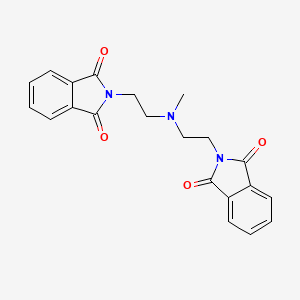
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(phenylmethyl)-, 3,9-dioxide](/img/structure/B1619617.png)
